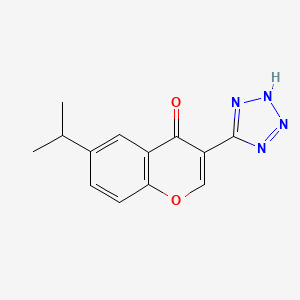
6-isopropyl-3-(1H-tetraazol-5-yl)-4H-chromen-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-isopropyl-3-(1H-tetraazol-5-yl)-4H-chromen-4-one is a complex organic compound that has garnered significant interest in various scientific fields. This compound is characterized by its unique structure, which includes an isopropyl group, a tetraazolyl group, and a chromenone core. Its distinct chemical properties make it a valuable subject of study in chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-isopropyl-3-(1H-tetraazol-5-yl)-4H-chromen-4-one typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis while maintaining stringent quality control standards.
Analyse Des Réactions Chimiques
Types of Reactions
6-isopropyl-3-(1H-tetraazol-5-yl)-4H-chromen-4-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the compound’s functional groups and overall structure.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from the reactions of this compound depend on the specific reaction pathway. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the chromenone core.
Applications De Recherche Scientifique
6-isopropyl-3-(1H-tetraazol-5-yl)-4H-chromen-4-one has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound’s biological activity is of interest for developing new pharmaceuticals and understanding biochemical pathways.
Medicine: It has potential therapeutic applications, including as an anti-inflammatory or anticancer agent.
Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism by which 6-isopropyl-3-(1H-tetraazol-5-yl)-4H-chromen-4-one exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, modulating signal transduction pathways, and influencing gene expression. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
6-isopropyl-3-(1H-tetraazol-5-yl)-4H-chromen-4-one can be compared with other similar compounds, such as:
This compound derivatives: These compounds have slight modifications in their structure, leading to different chemical and biological properties.
Other chromenone derivatives: Compounds with a chromenone core but different substituents, which may have varying degrees of biological activity and chemical reactivity.
The uniqueness of this compound lies in its specific combination of functional groups and the resulting chemical and biological properties.
Propriétés
Numéro CAS |
50743-59-4 |
|---|---|
Formule moléculaire |
C13H12N4O2 |
Poids moléculaire |
256.26 g/mol |
Nom IUPAC |
6-propan-2-yl-3-(2H-tetrazol-5-yl)chromen-4-one |
InChI |
InChI=1S/C13H12N4O2/c1-7(2)8-3-4-11-9(5-8)12(18)10(6-19-11)13-14-16-17-15-13/h3-7H,1-2H3,(H,14,15,16,17) |
Clé InChI |
OWGOLQNYJQWSJI-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=CC2=C(C=C1)OC=C(C2=O)C3=NNN=N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


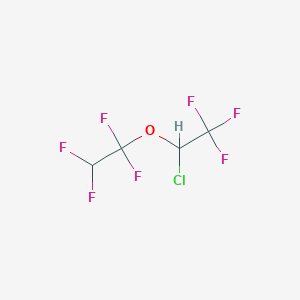
![N-[(Z)-(3-methyl-2-nitroimidazol-4-yl)methylideneamino]-2-pyridin-1-ium-1-ylacetamide;chloride](/img/structure/B14651657.png)
![{2,4-Bis[(oxiran-2-yl)methoxy]phenyl}methanol](/img/structure/B14651662.png)
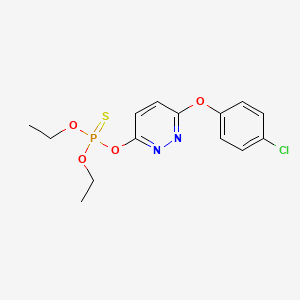

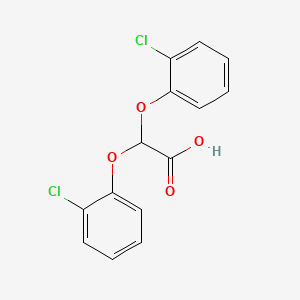
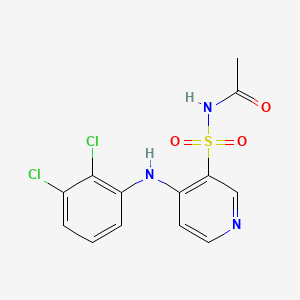
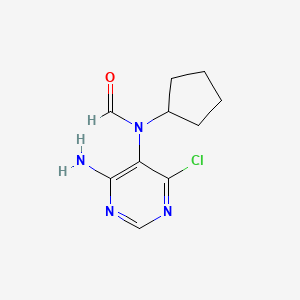
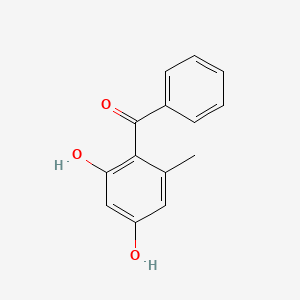
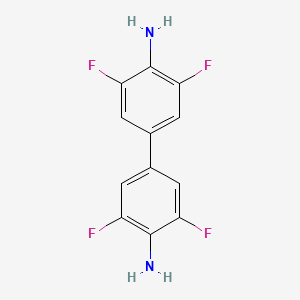
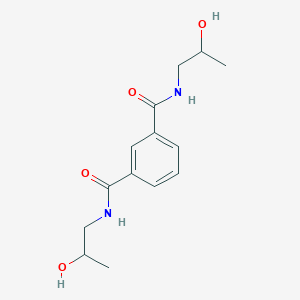
![(6R,9S,12S)-3-[(2S)-butan-2-yl]-6-[(4-methoxyphenyl)methyl]-9-[6-(oxiran-2-yl)-6-oxohexyl]-1,4,7,10-tetrazabicyclo[10.4.0]hexadecane-2,5,8,11-tetrone](/img/structure/B14651717.png)
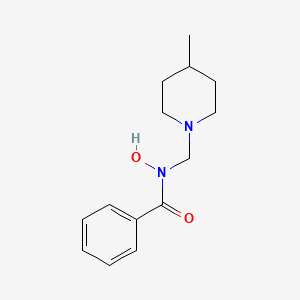
![2,6-Bis[(benzylsulfanyl)methyl]-4-methylphenol](/img/structure/B14651723.png)
